Dibromophakellstatin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

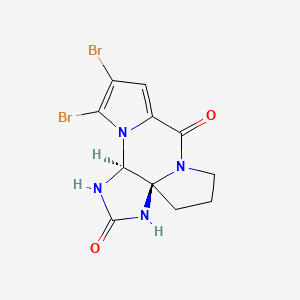

Dibromophakellstatin is a natural product found in Stylissa massa with data available.

科学的研究の応用

Proteasome Inhibition

Dibromophakellstatin has been shown to inhibit the proteolytic activity of the human 20S proteasome. This inhibition is crucial as the proteasome plays a significant role in regulating protein degradation, which is vital for maintaining cellular homeostasis. The compound exhibits low micromolar inhibitory concentrations (IC50) against both the 20S proteasome and the immunoproteasome, with reported IC50 values of approximately 12 µM for this compound .

Mechanism of Action

The mechanism by which this compound exerts its effects involves the prevention of the degradation of ubiquitinylated proteins, including IκBα, a key regulator in the NF-κB signaling pathway. This inhibition leads to the accumulation of these proteins within cells, which is associated with anti-inflammatory and anti-cancer properties . The compound has been linked to cytotoxic effects against various cancer cell lines, indicating its potential as a therapeutic agent in oncology .

Case Studies

Case Study: Inhibition of Cancer Cell Growth

In vitro studies have demonstrated that this compound inhibits cell growth in various cancer cell lines. For instance, research indicates that it effectively reduces proliferation rates in multiple myeloma and mantle cell lymphoma cells by modulating proteasomal activity . These findings suggest that this compound could serve as a lead compound for developing new cancer therapies.

Case Study: Immunosuppressive Properties

Additionally, this compound's immunosuppressive properties have been explored in cellular models. Studies show that it can prevent the degradation of proteins involved in immune responses, suggesting its utility in treating autoimmune conditions or enhancing transplant tolerance . This dual action—both cytotoxic and immunosuppressive—highlights its versatility as a therapeutic agent.

Comparative Data Table

| Property | This compound | Dibromophakellin | Palau'amine |

|---|---|---|---|

| Chemical Structure | C11H10Br2N4O2 | C11H10Br2N4O2 | C16H18BrN3O3 |

| IC50 (20S Proteasome) | 12 µM | 25 µM | 6.7 µM |

| Cytotoxic Activity | Yes | Yes | Yes |

| Immunosuppressive Activity | Yes | No | Yes |

化学反応の分析

Palladium-Catalyzed C–H Arylation/Vinylation

A Pd(OAc)₂/NaOAc system in DMSO enables direct functionalization of imidazolinone intermediates critical to dibromophakellstatin synthesis :

-

Scope : Aryl iodides (electron-rich > electron-deficient), vinyl bromides.

-

Mechanism : C–H insertion pathway supported by primary KIE (kH/kD = 4.5) and DFT calculations .

| Substrate | Conditions | Yield | Byproduct |

|---|---|---|---|

| 4-Iodotoluene | 5 mol% Pd(OAc)₂, DMSO, 80°C | 89% | <5% bis-arylation |

| 4-Bromostyrene | 10 mol% Pd/C, NaOAc, 80°C | 82% | None |

Oxidative Cyclization for Core Assembly

Late-stage oxidative cyclization using hypervalent iodine reagents constructs the tetracyclic core:

-

PhI(OAc)₂ induces biomimetic cyclization of 13 to this compound in >95% yield .

-

Stang’s reagent (PhICNOTf) achieves similar efficiency (78% yield) .

| Reagent | Substrate | Yield | Key Advantage |

|---|---|---|---|

| PhI(OAc)₂ | Imidazole-pyrrole precursor | >95% | Near-quantitative conversion |

| PhICNOTf | Thiophenyl imidazole | 78% | Compatibility with S-based intermediates |

This step resolves challenges in previous methods that relied on inefficient bromine-mediated cyclizations .

Hydrogenation and Deprotection Steps

Post-functionalization steps include:

-

Hydrogenation of vinyl groups using H₂/Pd-black (quantitative).

| Reaction | Conditions | Yield | Product |

|---|---|---|---|

| Vinyl Hydrogenation | H₂ (1 atm), Pd/C, MeOH | 100% | Saturated intermediate |

| Deprotection | NH₂NH₂, EtOH, reflux | 92% | Free amine derivative |

Chiral Resolution and Derivatization

The synthetic route allows access to both enantiomers and derivatives:

-

(R,R)-cyclo(Pro,Pro) derivatives synthesized via analogous desymmetrization (73% ee) .

-

Brominated analogs generated using NBS electrophilic bromination (61% yield) .

| Derivative | Method | Yield | Application |

|---|---|---|---|

| (+)-Phakellstatin | Hofmann rearrangement | 68% | Biological studies |

| C10-Br analog | NBS, CH₂Cl₂, 0°C | 61% | Structure-activity relationship |

特性

分子式 |

C11H10Br2N4O2 |

|---|---|

分子量 |

390.03 g/mol |

IUPAC名 |

(1R,5S)-7,8-dibromo-2,4,6,12-tetrazatetracyclo[10.3.0.01,5.06,10]pentadeca-7,9-diene-3,11-dione |

InChI |

InChI=1S/C11H10Br2N4O2/c12-5-4-6-8(18)16-3-1-2-11(16)9(14-10(19)15-11)17(6)7(5)13/h4,9H,1-3H2,(H2,14,15,19)/t9-,11+/m0/s1 |

InChIキー |

QRIRJBWPCUYVPR-GXSJLCMTSA-N |

異性体SMILES |

C1C[C@@]23[C@@H](NC(=O)N2)N4C(=CC(=C4Br)Br)C(=O)N3C1 |

正規SMILES |

C1CC23C(NC(=O)N2)N4C(=CC(=C4Br)Br)C(=O)N3C1 |

同義語 |

dibromophakellstatin rac-dibromophakellstatin |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。